2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one

Monoamine oxidase B inhibition Neurodegeneration Parkinson's disease

2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one (CAS 143554-29-4; synonym: 2-(aminomethyl)quinoline-4,8-diol) is a synthetic aminomethylated 8-hydroxyquinolin-4(1H)-one derivative belonging to the broader 8-hydroxyquinoline (8-HQ) privileged scaffold class. Its molecular formula is C₁₀H₁₀N₂O₂ (MW 190.20), distinguished from the parent 8-hydroxyquinoline (C₉H₇NO, MW 145.16) by the presence of a 2-aminomethyl substituent and a 4-keto group.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS No. 143554-29-4
Cat. No. B11910659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one
CAS143554-29-4
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)NC(=CC2=O)CN
InChIInChI=1S/C10H10N2O2/c11-5-6-4-9(14)7-2-1-3-8(13)10(7)12-6/h1-4,13H,5,11H2,(H,12,14)
InChIKeyNCOWQOQNXIWXSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one (CAS 143554-29-4): Baseline Identity for Sourcing and Selection


2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one (CAS 143554-29-4; synonym: 2-(aminomethyl)quinoline-4,8-diol) is a synthetic aminomethylated 8-hydroxyquinolin-4(1H)-one derivative belonging to the broader 8-hydroxyquinoline (8-HQ) privileged scaffold class [1]. Its molecular formula is C₁₀H₁₀N₂O₂ (MW 190.20), distinguished from the parent 8-hydroxyquinoline (C₉H₇NO, MW 145.16) by the presence of a 2-aminomethyl substituent and a 4-keto group . The compound has documented inhibitory activity against human monoamine oxidase B (hMAO-B, IC₅₀ = 4.0 μM) and human monoamine oxidase A (hMAO-A, IC₅₀ = 24 μM), yielding a 6-fold selectivity for MAO-B over MAO-A, as curated in the ChEMBL database (CHEMBL4205862) [2]. This aminomethylated 8-hydroxyquinoline is accessible via the modified Mannich reaction, a synthetically tractable route that enables modular diversification for structure–activity relationship (SAR) exploration [3].

Why 2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one Cannot Be Replaced by a Generic 8-Hydroxyquinoline Analog


The 2-(aminomethyl)-8-hydroxyquinolin-4(1H)-one scaffold differs fundamentally from the parent 8-hydroxyquinoline (8-HQ) and its common 2-substituted analogs in two critical respects: (i) the 4-keto group converts the quinoline ring into a quinolin-4(1H)-one, altering the heterocycle's electronic density, tautomeric equilibrium, and metal-coordination geometry [1]; and (ii) the 2-aminomethyl side chain introduces a primary amine handle with distinct protonation states (pKₐ ~9–10 for the primary amine) that is absent in 2-methyl-8-hydroxyquinoline (8-hydroxyquinaldine, CAS 826-81-3) or the non-keto analog 2-(aminomethyl)quinolin-8-ol (CAS 17018-81-4) [2]. These structural differences translate into measurable biological divergence: the target compound exhibits hMAO-B IC₅₀ = 4.0 μM with 6-fold selectivity over hMAO-A [3], whereas the parent 8-HQ scaffold alone does not display significant MAO inhibitory activity at comparable concentrations, as noted in the literature on 8-HQ-based chelators [4]. Simple substitution with a generic 8-hydroxyquinoline derivative would therefore fail to recapitulate this specific MAO-B inhibitory profile and the associated metal-chelation-modulated pharmacology.

Quantitative Differentiation Evidence for 2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one (CAS 143554-29-4) vs. Closest Analogs


hMAO-B Inhibitory Potency and MAO-B/A Selectivity Ratio vs. Quinolylnitrone 19 (QN19)

2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one inhibits human MAO-B with an IC₅₀ of 4,000 nM (4.0 μM) and human MAO-A with an IC₅₀ of 24,000 nM (24 μM), yielding a selectivity index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) of 6.0 [1]. In contrast, the structurally distinct 8-hydroxyquinoline-derived quinolylnitrone QN19 (synthesized from 8-hydroxyquinoline-2-carbaldehyde) inhibits hMAO-B with an IC₅₀ of 4.46 ± 0.18 μM, but exhibits no pharmacophoric elements predictive of MAO inhibition [2]. While QN19 achieves comparable hMAO-B potency, it requires a nitrone functional group not present in the target compound. The target compound thus represents a simpler, aminomethyl-only scaffold achieving equivalent MAO-B potency without the synthetic complexity of the nitrone moiety. The 6-fold MAO-B-over-MAO-A selectivity for the target compound is documented, though comparative selectivity data for QN19 against hMAO-A are not systematically reported in the primary publication.

Monoamine oxidase B inhibition Neurodegeneration Parkinson's disease MAO-B selective inhibitor

Structural Differentiation: 4-Keto-quinolinone vs. Non-Keto 2-(Aminomethyl)quinolin-8-ol Core

The target compound, 2-(aminomethyl)-8-hydroxyquinolin-4(1H)-one (CAS 143554-29-4, MW 190.20), contains a 4-keto group that distinguishes it from the closest aminomethyl analog 2-(aminomethyl)quinolin-8-ol (CAS 17018-81-4, MW 174.20), which retains the fully aromatic quinoline ring system . The 4-keto group introduces a cyclic amide (lactam) functionality that alters the heterocycle's electronic distribution, hydrogen-bonding capacity, and tautomeric preferences compared to the non-keto analog [1]. In the context of metal chelation, the 8-OH and quinoline nitrogen provide a bidentate (N,O) coordination site common to all 8-HQ derivatives; however, the 4-keto group in the target compound introduces an additional hydrogen-bond acceptor that may participate in secondary coordination-sphere interactions or influence the pKₐ of the 8-OH group, potentially shifting the optimal pH range for metal complexation [2]. Direct quantitative comparison of metal-binding stability constants (log K) between the target compound and 2-(aminomethyl)quinolin-8-ol has not been reported in the public domain.

Quinolinone scaffold Tautomerism Metal chelation geometry Electronic structure

Synthetic Accessibility via Modified Mannich Reaction vs. Multi-Step Routes for Complex 8-HQ Hybrids

2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one is directly accessible through the modified Mannich (Betti) reaction, a one-pot, three-component condensation of 8-hydroxyquinoline, formaldehyde, and ammonia (or a primary amine) under mild conditions [1]. This contrasts with the multi-step synthetic sequences required for more complex 8-HQ-based MAO-B inhibitors such as quinolylnitrone QN19, which requires synthesis from 8-hydroxyquinoline-2-carbaldehyde followed by nitrone formation [2], or donepezil–propargylamine–8-hydroxyquinoline hybrids that involve convergent coupling of three pharmacophoric elements [3]. The Mannich-based route to the target compound uses commercially available starting materials (8-hydroxyquinoline, formalin, ammonia source), proceeds at ambient to moderate temperatures, and does not require transition-metal catalysis or protecting-group strategies [1]. While the target compound's MAO-B potency (IC₅₀ = 4.0 μM) is lower than that of optimized hybrid inhibitors (e.g., donepezil–propargylamine–8-HQ hybrid 61, which achieves hMAO-B IC₅₀ = 0.0102 μM), the Mannich-derived scaffold offers a synthetically lean entry point for parallel library synthesis and rapid SAR exploration.

Modified Mannich reaction Aminomethylation One-pot synthesis 8-Hydroxyquinoline diversification

MAO-B Isoform Selectivity Profile vs. Broad-Spectrum 8-Hydroxyquinoline Iron Chelators

The target compound displays a moderate but quantifiable selectivity for MAO-B (IC₅₀ = 4.0 μM) over MAO-A (IC₅₀ = 24 μM), yielding a selectivity ratio of 6 [1]. In the broader landscape of 8-hydroxyquinoline-based neuroprotective agents, many iron-chelating 8-HQ derivatives, including the parent 8-hydroxyquinoline and clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), are characterized primarily by their metal-chelating and antioxidant properties rather than by selective MAO isoform inhibition [2]. The patent literature on neuroprotective 8-HQ iron chelators explicitly describes compounds that combine iron-chelation with MAO-AB inhibitory activity, but selectivity for MAO-B over MAO-A is not consistently achieved across the chemical series [3]. The 6-fold MAO-B selectivity of the target compound, while modest, represents a measurable pharmacological differentiation from non-selective 8-HQ iron chelators that inhibit both MAO isoforms equipotently or favor MAO-A. No direct head-to-head comparison of MAO-B selectivity between the target compound and specific 8-HQ iron chelators has been published.

MAO-B selectivity Iron chelation Bifunctional neuroprotective agents Parkinson's disease

Recommended Application Scenarios for 2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one (CAS 143554-29-4) Based on Quantitative Evidence


MAO-B Inhibitor Probe for Neurodegeneration Target Validation

The documented hMAO-B IC₅₀ of 4.0 μM with 6-fold selectivity over hMAO-A [1] positions 2-(aminomethyl)-8-hydroxyquinolin-4(1H)-one as a synthetically accessible probe molecule for target validation studies in Parkinson's disease and other neurodegenerative disorders where MAO-B-mediated dopamine catabolism and oxidative stress are implicated. Its micromolar potency, while below the nanomolar threshold of clinical-stage MAO-B inhibitors, is sufficient for in vitro pharmacological profiling and preliminary cellular efficacy studies in dopaminergic neuron models. The compound's structural simplicity relative to multi-pharmacophore hybrids (see Evidence Items 1 and 3, Section 3) makes it suitable for laboratories seeking a defined MAO-B-active chemical starting point without the synthetic burden of complex convergent syntheses.

Bifunctional Metal-Chelating MAO-B Inhibitor Scaffold for Dual-Target Lead Optimization

The target compound combines an 8-hydroxyquinoline metal-chelating core (bidentate N,O donor) with measurable MAO-B inhibitory activity and documented MAO-B/A selectivity [2]. This bifunctional profile supports its use as a lead-optimization scaffold in programs aiming to develop single-molecule agents that simultaneously chelate pathological metal ions (iron, copper) and inhibit MAO-B—a dual mechanism proposed for neuroprotection in Parkinson's and Alzheimer's diseases [3]. The 2-aminomethyl substituent provides a primary amine handle for further derivatization (amide coupling, reductive amination, sulfonamide formation), enabling modular exploration of structure–activity relationships while preserving the core pharmacophore.

Reference Standard for Aminomethyl-8-Hydroxyquinolinone SAR Programs

As a structurally defined member of the aminomethylated 8-hydroxyquinoline class synthesized via the modified Mannich reaction [4], the target compound serves as a reference standard for academic and industrial SAR programs exploring the impact of 2-aminomethyl substitution and 4-keto modification on biological activity, metal-chelate stability, and physicochemical properties. Its procurement as a characterized, single-entity compound with documented MAO inhibition data [1] enables its use as a positive control or benchmarking compound in screening cascades where new aminomethyl-8-hydroxyquinoline analogs are evaluated.

Synthetic Intermediate for Mannich-Derived 8-Hydroxyquinoline Compound Libraries

The modified Mannich reaction that yields 2-(aminomethyl)-8-hydroxyquinolin-4(1H)-one is amenable to parallel library synthesis by varying the amine and aldehyde components [4]. The target compound, representing the simplest ammonia-derived member of the series, can serve as a synthetic intermediate or building block for generating focused libraries of N-substituted aminomethyl-8-hydroxyquinolinones. Its procurement in multi-gram quantities from fine chemical suppliers enables downstream diversification through N-alkylation, N-acylation, or reductive amination without requiring de novo scaffold construction.

Quote Request

Request a Quote for 2-(Aminomethyl)-8-hydroxyquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.